(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Overview
Description
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors. PD 168368 is selective for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide. It is also an agonist of formyl-peptide receptors (FPRs) at higher concentrations (EC50s = 0.57 and 0.24 µM for FPR1 and FPR2, respectively). PD 168368 induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and blocks neovascularization and cancer cell growth in breast cancer xenograft tumors in mice.
PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors.
Scientific Research Applications
Dopamine Receptor Agonism : The compound 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468) is a potent prejunctional dopamine receptor agonist. Its synthesis involves a multistep sequence based on the Reissert indole synthesis, starting from (2-methyl-3-nitrophenyl)acetic acid. This compound inhibits the constrictor response to electrical stimulation in rabbit ear arteries and does not stimulate or block dopamine-sensitive adenylate cyclase. It also does not produce stimulation of the central nervous system in rats (Gallagher et al., 1985).
Selective Androgen Receptor Modulator : S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] is a member of potent selective androgen receptor modulators (SARMs). It showed promise as a therapeutic agent for benign hyperplasia. The pharmacokinetics and metabolism of S-1 were examined in rats, revealing a low clearance, moderate volume of distribution, and extensive metabolism (Wu et al., 2006).
Immunosuppressive Activity : N-aryl-3-(indol-3-yl)propanamides, including 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. They exhibited significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).
Anticancer Activity : Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity. They showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Gastrin Releasing Peptide Receptor Antagonism : Compounds like PD176252 and PD168368, which include indole and propanamide structures, have been investigated for their ability to interact with gastrin releasing peptide receptors on lung cancer cells. They inhibited cell proliferation and showed potential as nonpeptide antagonists for these receptors (Moody et al., 2003).
Inflammation Inhibition : N-pyridinyl(methyl)indolylpropanamides, such as N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, have been identified as non-acidic NSAIDs with potent activity in inflammation inhibition, demonstrating higher activity than ibuprofen in certain assays (Dassonville et al., 2008).
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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